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Compound of Interest

Compound Name:
1-Bromo-4-butoxy-2,3-

difluorobenzene

Cat. No.: B1341800 Get Quote

1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated and fluorinated aromatic compound

that serves as a versatile building block in modern organic synthesis. The strategic placement

of fluorine atoms on an aromatic ring is a widely recognized strategy in drug discovery and

materials science. Fluorine's unique properties, such as its high electronegativity, small size,

and the strength of the C-F bond, can significantly enhance the metabolic stability, lipophilicity,

and binding affinity of molecules, leading to improved pharmacokinetic and pharmacodynamic

profiles of drug candidates.[1][2] The presence of a bromine atom provides a reactive handle

for a variety of cross-coupling reactions, enabling the construction of complex molecular

architectures. This guide, intended for researchers and drug development professionals, offers

a comprehensive overview of the synthesis, properties, and synthetic utility of this valuable

intermediate, drawing upon established principles and data from closely related structural

analogs.

Physicochemical and Spectroscopic Profile
While extensive experimental data for 1-Bromo-4-butoxy-2,3-difluorobenzene is not readily

available in peer-reviewed literature, its properties can be reliably predicted by analyzing its

constituent parts: the 1-bromo-2,3-difluorobenzene core and the butoxy substituent.

Table 1: Predicted Physicochemical Properties
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Property
Predicted Value /
Information

Rationale / Comparative
Data Source

Molecular Formula C₁₀H₁₁BrF₂O -

Molecular Weight 265.09 g/mol -

Appearance Colorless to pale yellow liquid

Based on analogs like 1-

bromo-2,3-difluorobenzene

and butoxybenzene.[3][4]

Boiling Point > 210 °C

Higher than butoxybenzene

(210.3 °C) due to increased

molecular weight from Br and

F atoms.[3]

Density ~1.5 g/mL

Significantly higher than

butoxybenzene (0.935 g/mL)

and lower than 1-bromo-2,3-

difluorobenzene (1.724 g/mL).

[3][4]

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., THF, CH₂Cl₂, Ethyl

Acetate)

Typical for aryl ethers and

halides.

LogP > 4

Higher than butoxybenzene

(4.26) due to the lipophilic

contribution of the bromine

atom.[3]

Spectroscopic Insights
The spectroscopic characteristics can be inferred from related structures. The ¹H NMR

spectrum would show signals for the aromatic protons and the aliphatic protons of the butoxy

group. The ¹⁹F NMR is crucial for confirming the fluorine substitution pattern, and the ¹³C NMR

would display characteristic shifts and C-F coupling constants.
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¹H NMR: Aromatic region (δ 6.8-7.5 ppm) would show complex multiplets due to H-H and H-

F coupling. The butoxy group would exhibit a triplet for the O-CH₂ protons around δ 4.0 ppm,

and multiplets for the other methylene groups and a terminal methyl triplet.

¹³C NMR: The aromatic carbons would show distinct signals with significant C-F coupling

constants (J_CF), which are diagnostic for fluorinated benzenes. The carbon bearing the

bromine atom would be shifted downfield.[4]

¹⁹F NMR: Two distinct multiplets are expected in the typical aryl fluoride region (δ -130 to

-140 ppm), confirming the 2,3-difluoro substitution pattern.[4]

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br

isotopes in ~1:1 ratio).

Proposed Synthesis Pathway
A logical and efficient synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene would involve the

etherification of a 4-bromo-2,3-difluorophenol intermediate. This two-stage approach allows for

the controlled introduction of the required functionalities.

Stage 1: Synthesis of 4-Bromo-2,3-difluorophenol
The synthesis of the phenol intermediate is the critical first step. While not explicitly detailed in

the available literature, a plausible route starts from a commercially available difluoroaniline,

proceeding through a Sandmeyer-type reaction sequence.

2,3-Difluoroaniline 4-Bromo-2,3-difluoroanilineBr₂, AcOH

2,3-Difluorobenzenediazonium salt

4-Bromo-2,3-difluorobenzenediazonium saltNaNO₂, H₂SO₄ 4-Bromo-2,3-difluorophenolH₂O, Δ

Click to download full resolution via product page

Caption: Proposed synthesis of the key 4-Bromo-2,3-difluorophenol intermediate.
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Stage 2: Williamson Ether Synthesis
With the phenol intermediate in hand, the final product can be synthesized via the classic

Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenol to form

a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide (in this case,

1-bromobutane).[5][6][7]

4-Bromo-2,3-difluorophenol Sodium 4-bromo-2,3-difluorophenoxide 1-Bromo-4-butoxy-2,3-difluorobenzene

Base (e.g., K₂CO₃, NaH)
Solvent (e.g., DMF, Acetone) 1-Bromobutane

Click to download full resolution via product page

Caption: Williamson ether synthesis to form the final product.

Reactivity and Key Applications in Synthesis
The synthetic utility of 1-Bromo-4-butoxy-2,3-difluorobenzene stems from its defined points

of reactivity, primarily the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom

bonds through palladium-catalyzed cross-coupling reactions. This positions the molecule as a

key precursor for complex structures in medicinal chemistry and materials science.[8][9]

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl

derivatives. This is one of the most powerful methods for constructing the core scaffolds of

many pharmaceutical agents.[8][10]

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, essential for

synthesizing anilines and related structures.
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Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

1-Bromo-4-butoxy-2,3-difluorobenzene

Biaryl Derivative

R-B(OH)₂

Styrene DerivativeAlkene

Aryl Amine

R₂NH

Aryl Alkyne

Alkyne

Pd Catalyst
Base, Ligand

Click to download full resolution via product page

Caption: Key cross-coupling reactions utilizing the C-Br bond.

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br

bond, often facilitating the oxidative addition step in the catalytic cycle. Furthermore, the

difluoro-butoxy substitution pattern can impart desirable electronic and steric properties to the

final products.

Experimental Protocols
The following protocols are representative procedures based on well-established

methodologies for analogous transformations. Researchers should perform their own

optimization.

Protocol 1: Synthesis of 1-Bromo-4-butoxy-2,3-
difluorobenzene
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Objective: To synthesize the title compound from 4-bromo-2,3-difluorophenol via Williamson

ether synthesis.[11]

Materials:

4-Bromo-2,3-difluorophenol (1.0 equiv)

1-Bromobutane (1.2 equiv)

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

N,N-Dimethylformamide (DMF), anhydrous

Diethyl ether

Saturated aqueous sodium chloride (brine)

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-

bromo-2,3-difluorophenol and anhydrous DMF.

Add anhydrous potassium carbonate to the solution.

Stir the suspension at room temperature for 20 minutes.

Add 1-bromobutane dropwise to the reaction mixture.

Heat the reaction mixture to 60-70 °C and maintain with stirring for 4-6 hours. Monitor the

reaction progress by TLC or GC-MS.

After completion, cool the reaction to room temperature.

Pour the reaction mixture into water and extract with diethyl ether (3x).

Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to yield the pure 1-Bromo-4-butoxy-2,3-difluorobenzene.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic
Acid
Objective: To demonstrate a typical cross-coupling application for the synthesis of a biaryl

derivative.[9]

Materials:

1-Bromo-4-butoxy-2,3-difluorobenzene (1.0 equiv)

Phenylboronic acid (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

Toluene

Water

Procedure:

In a reaction vessel, combine 1-Bromo-4-butoxy-2,3-difluorobenzene, phenylboronic acid,

palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.

Evacuate and backfill the vessel with an inert gas (Argon) three times.

Add degassed toluene and water (e.g., 10:1 ratio).
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Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or GC-

MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the mixture with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography to afford the desired biaryl product.

Conclusion
1-Bromo-4-butoxy-2,3-difluorobenzene represents a highly valuable and versatile building

block for synthetic chemistry. Its structure is tailored for the strategic introduction of a

difluorobutoxy-phenyl moiety into larger molecules. The reliable reactivity of its carbon-bromine

bond in a wide array of palladium-catalyzed cross-coupling reactions makes it an essential tool

for medicinal chemists and materials scientists aiming to leverage the unique benefits of

fluorination. The synthetic protocols and reactivity profile outlined in this guide provide a solid

foundation for the effective application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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